N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique structure combining an imidazole ring, a pyrimidine ring, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the pyrimidine and thiazinane rings. The process often requires the use of specific reagents and catalysts to ensure the correct formation of each ring and the proper attachment of functional groups.
Imidazole Ring Formation: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with an aldehyde or ketone.
Pyrimidine Ring Introduction: The pyrimidine ring is typically introduced through a condensation reaction involving a suitable diamine and a carbonyl compound.
Thiazinane Ring Formation: The thiazinane ring can be synthesized by reacting a thiol with an appropriate amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylethanolamine: Similar in structure but lacks the imidazole and pyrimidine rings.
4-Methylbenzyl alcohol: Contains a benzyl group but lacks the complex ring structures.
Benzenethiol, 4-methyl-: Contains a thiol group but lacks the imidazole and pyrimidine rings.
Uniqueness
N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is unique due to its combination of multiple ring structures and functional groups, which confer specific chemical and biological properties not found in simpler compounds .
Properties
IUPAC Name |
N-benzyl-N-methyl-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-24(12-16-5-3-2-4-6-16)20(27)17-13-26(15-23-17)19-11-18(21-14-22-19)25-7-9-28-10-8-25/h2-6,11,13-15H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSUJWQUNPOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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